2-(2-Aminoethylsulfonylsulfanyl)ethanamine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

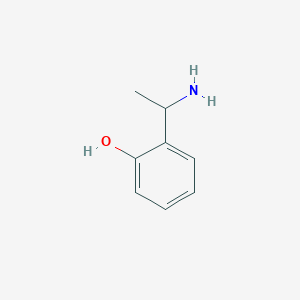

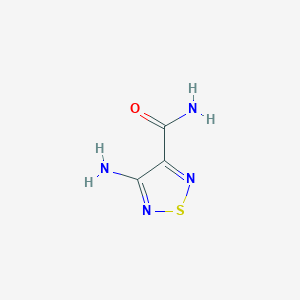

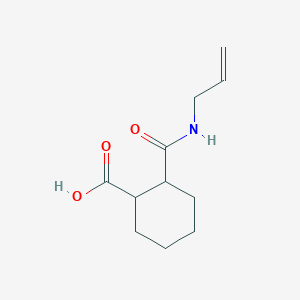

2-(2-Aminoethylsulfonylsulfanyl)ethanamine is a chemical compound of interest due to its unique sulfonamide structure, which makes it a subject of various synthetic and analytical studies. Its structure and properties allow for a wide range of applications in chemistry and materials science.

Synthesis Analysis

The synthesis of compounds related to 2-(2-Aminoethylsulfonylsulfanyl)ethanamine often involves aza-Michael addition reactions, utilizing microwave-assisted green synthesis methods for efficient and environmentally friendly processes (Al-qubati et al., 2020). Moreover, methods involving iodine-catalyzed oxidation and palladium-catalyzed C-S bond cleavage/conjugate addition have been developed for the selective synthesis of sulfonamides and β-arylsulfonyl enamines, showcasing the versatility in the synthesis approaches for sulfonamide derivatives (Jiang et al., 2019); (Song et al., 2011).

Molecular Structure Analysis

X-ray crystallography, Density Functional Theory (DFT), and Hirshfeld analysis have been utilized to elucidate the molecular structure of similar compounds, revealing insights into molecular packing, bond characteristics, and polar nature. These analytical techniques demonstrate the complex interactions within the molecular structure, such as O…H, C…H, and H…H contacts (Al-qubati et al., 2020).

Chemical Reactions and Properties

Chemical reactions involving 2-(2-Aminoethylsulfonylsulfanyl)ethanamine and its derivatives often feature selective cleavage of C-N and C-H bonds, highlighting the compound's reactivity and potential for forming various chemical structures. The use of different solvents can significantly affect the reaction outcomes, leading to the selective formation of sulfonamides or β-arylsulfonyl enamines, depending on the reaction conditions (Lai et al., 2016).

Physical Properties Analysis

The physical properties of 2-(2-Aminoethylsulfonylsulfanyl)ethanamine derivatives are characterized by high sensitivity and selectivity in specific applications, such as the fluorometric detection of metal ions. These properties are crucial for the design of sensors and other analytical devices (Wanichacheva et al., 2010).

Chemical Properties Analysis

The chemical properties of 2-(2-Aminoethylsulfonylsulfanyl)ethanamine and related compounds include their reactivity towards various chemical groups and the formation of stable products under different conditions. Studies on the synthesis of chiral nonracemic compounds and the development of new nitrogen sources for catalytic reactions illustrate the compound's versatility and utility in organic synthesis (Gontcharov et al., 1999).

Wissenschaftliche Forschungsanwendungen

Cytoprotective Properties and Therapeutic Potential

2-(2-Aminoethylsulfonylsulfanyl)ethanamine, also known as taurine, has been extensively studied for its cytoprotective properties, which include antioxidation, antiapoptosis, membrane stabilization, osmoregulation, and neurotransmission. It plays a significant role in protecting against oxidative stress-induced pathologies in both experimental and human models. Specifically, taurine has shown promising results in the prevention and management of diabetes mellitus and its complications, providing insights into the underlying molecular mechanisms and offering potential trends in disease management through antioxidant supplementation (Sirdah, 2015).

Hepatoprotective Agents

The compound has been involved in the synthesis of sulfanyl-substituted 3,5-dimethylisoxazoles, which are structural analogues of the SAM drug and are utilized as effective hepatoprotective drugs. These synthesized compounds, especially when complexed with metals like Palladium(II), demonstrate promising hepatoprotective activity with minimal toxicity, offering potential advancements in the treatment of liver-related diseases (Akhmetova et al., 2018).

Gastroprotective Effects

N,N-diethyl-2-[4-(phenylmethyl)phenoxy]-ethanamine HCl, a derivative of 2-(2-Aminoethylsulfonylsulfanyl)ethanamine, has been identified as having a unique profile of gastroprotective activity. It exhibits antisecretory properties and has been found to block the formation of various gastric lesions and ulcers, outperforming traditional histamine H2 antagonists. This effect is believed to be mediated through an increase in endogenous prostacyclin synthesis in the gastric mucosa, suggesting a novel approach to treating gastric and duodenal ulcers (Glavin & Gerrard, 1990).

Eigenschaften

IUPAC Name |

2-(2-aminoethylsulfonylsulfanyl)ethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H12N2O2S2/c5-1-3-9-10(7,8)4-2-6/h1-6H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCKKVBDZUVPNNY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CSS(=O)(=O)CCN)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H12N2O2S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Aminoethylsulfonylsulfanyl)ethanamine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(Pyridin-3-ylmethyl)carbamoyl]prop-2-enoic acid](/img/structure/B1267622.png)

![Spiro[3.3]heptane-2,6-dicarboxylic acid](/img/structure/B1267625.png)

![2-benzyl-2,3-dihydro-1H-naphtho[1,2-e][1,3]oxazine](/img/structure/B1267628.png)